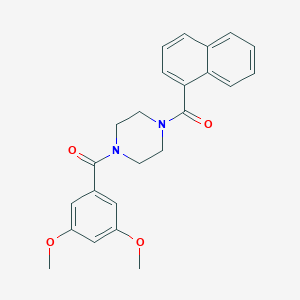![molecular formula C20H30N2O2 B249048 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in many physiological processes, including sleep, anxiety, and muscle relaxation.
Mécanisme D'action
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This can have a calming effect on the brain and may help to reduce anxiety and other symptoms associated with addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether are still being studied, but it is known to have an impact on GABA levels in the brain. It is also thought to affect other neurotransmitters, including dopamine and glutamate, which are involved in addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether in lab experiments is its specificity for GABA aminotransferase. This means that researchers can target this enzyme specifically without affecting other enzymes or neurotransmitters. However, 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether. Some of the most promising areas include:
- Further studies on its efficacy in treating addiction, particularly for cocaine and methamphetamine addiction
- Investigating its potential as a treatment for other neurological disorders, including epilepsy and anxiety disorders
- Developing new and more efficient synthesis methods to make 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether more widely available for research purposes
- Studying its long-term effects on the brain and potential side effects
- Investigating its potential for use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether is a promising compound that has the potential to be used in the treatment of addiction and other neurological disorders. Its specific targeting of GABA aminotransferase makes it a valuable tool for researchers studying the role of GABA in the brain. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods.
Méthodes De Synthèse
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of several different starting materials. One of the key steps in the synthesis is the formation of the piperazine ring, which is achieved through the reaction of 1,4-dibromobutane with piperazine. The resulting intermediate is then coupled with the appropriate aryl halide to form the final product.
Applications De Recherche Scientifique
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been the subject of extensive research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction, particularly for cocaine and methamphetamine addiction. Studies have shown that 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to test its efficacy in humans.
Propriétés
Nom du produit |
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether |
|---|---|
Formule moléculaire |
C20H30N2O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-cyclopentyl-1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-8-4-7-18(15-19)16-21-11-13-22(14-12-21)20(23)10-9-17-5-2-3-6-17/h4,7-8,15,17H,2-3,5-6,9-14,16H2,1H3 |
Clé InChI |
UMRGNVACNVYKDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3 |
SMILES canonique |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)


